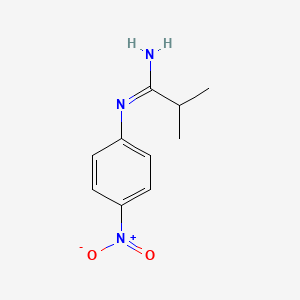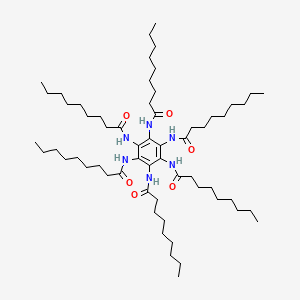![molecular formula C23H20O2 B14297453 (1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone) CAS No. 111950-91-5](/img/structure/B14297453.png)
(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octa-2,5-diene family, which is known for its stability and reactivity. The presence of methyl and benzoyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclo[2.2.2]octa-2,5-diene framework.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzoyl groups to benzyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of benzoyl groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene: Similar structure but lacks the methyl group.
1,4-Dimethylbicyclo[2.2.2]octa-2,5-diene: Similar structure but lacks the benzoyl groups.
Bicyclo[2.2.2]octa-2,5-diene: The parent compound without any substituents.
Uniqueness: 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene stands out due to the presence of both methyl and benzoyl groups, which confer unique chemical properties and reactivity.
Properties
CAS No. |
111950-91-5 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3-benzoyl-4-methyl-2-bicyclo[2.2.2]octa-2,5-dienyl)-phenylmethanone |
InChI |
InChI=1S/C23H20O2/c1-23-14-12-16(13-15-23)19(21(24)17-8-4-2-5-9-17)20(23)22(25)18-10-6-3-7-11-18/h2-12,14,16H,13,15H2,1H3 |
InChI Key |
WZBLQXQRTLGJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C=C1)C(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


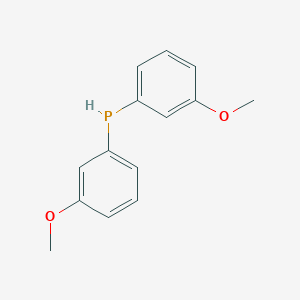
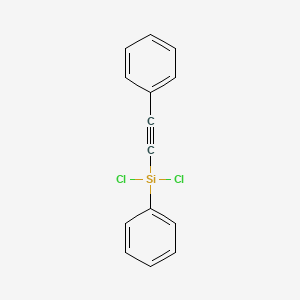
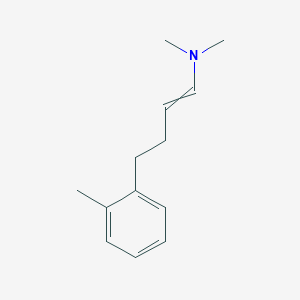
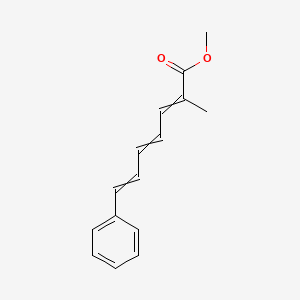
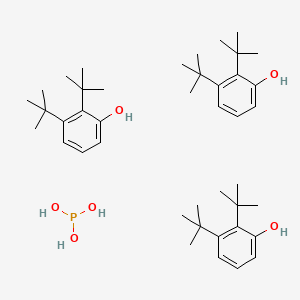
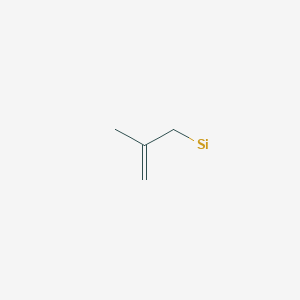
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
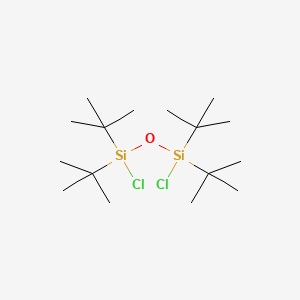
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)

![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
